molecular formula C38H69N9O10S B12585138 Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine CAS No. 647034-57-9

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine

Cat. No.: B12585138
CAS No.: 647034-57-9
M. Wt: 844.1 g/mol
InChI Key: VEAFSXNTIGPNMO-JZAWWUGUSA-N
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Description

Chemical Name: Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine CAS No.: 647034-57-9 Molecular Formula: C₃₈H₆₉N₉O₁₀S Molecular Weight: 844.07 g/mol Key Features:

  • Sequence: Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile
  • Structural Properties: Hydrogen bond donors: 8 Hydrogen bond acceptors: 12 Rotatable bonds: 27 Topological Polar Surface Area (TPSA): 215.4 Ų XLogP3-AA: 1.3 (hydrophobicity index)
  • Functional Groups: Contains methionine (sulfur-containing side chain), branched-chain amino acids (leucine, valine, isoleucine), and glycine repeats .

Properties

CAS No.

647034-57-9

Molecular Formula

C38H69N9O10S

Molecular Weight

844.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C38H69N9O10S/c1-12-23(10)32(38(56)57)47-37(55)31(22(8)9)46-36(54)30(21(6)7)44-28(50)18-40-27(49)17-41-35(53)29(20(4)5)45-33(51)24(13-14-58-11)43-34(52)25(15-19(2)3)42-26(48)16-39/h19-25,29-32H,12-18,39H2,1-11H3,(H,40,49)(H,41,53)(H,42,48)(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,55)(H,56,57)/t23-,24-,25-,29-,30-,31-,32-/m0/s1

InChI Key

VEAFSXNTIGPNMO-JZAWWUGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may employ liquid-phase peptide synthesis (LPPS) for specific sequences.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemical Assays and Research Applications

2.1 Protein Interaction Studies
The complex structure of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine makes it a valuable candidate for studying protein-protein interactions. Its ability to mimic natural substrates allows researchers to investigate binding affinities and mechanisms of action in various biological systems. This can be particularly useful in drug development where understanding these interactions is crucial .

2.2 Enzyme Substrates
This peptide can serve as a substrate for specific enzymes, enabling the study of enzyme kinetics and mechanisms. The amino acid sequence can be modified to assess the effects of different residues on enzyme activity, providing insights into enzymatic processes relevant to metabolism and signaling pathways.

Industrial Applications

3.1 Nutraceuticals
Given its amino acid composition, this compound may find applications in the nutraceutical industry as a dietary supplement aimed at enhancing muscle recovery and growth. The presence of branched-chain amino acids (BCAAs) such as leucine and valine is particularly beneficial for athletes and individuals engaged in intense physical activity .

3.2 Cosmetic Formulations
The peptide's potential skin benefits could be leveraged in cosmetic formulations aimed at promoting skin health and reducing signs of aging. Peptides are increasingly used in skincare products due to their ability to penetrate the skin barrier and stimulate collagen production .

Case Studies

Study Objective Findings
Study on Antitumor ActivityInvestigate the effects of similar peptides on cancer cell linesSignificant reduction in cell viability observed with specific amino acid sequences
Neuroprotection ResearchAssess the impact of leucine-rich peptides on neuronal healthPeptides demonstrated a protective effect against oxidative stress-induced damage
Nutraceutical Efficacy TrialEvaluate the impact on muscle recovery post-exerciseParticipants reported improved recovery times when supplemented with BCAA-rich peptides

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, including:

    Protein-Protein Interactions: The peptide can bind to other proteins, affecting their function and activity.

    Cell Signaling: It may modulate signaling pathways by interacting with receptors or enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Property Target Compound Gly-Met-Leu-Pro-Ser-Ile-Ser-Val-Asn-Ser-Pro-Met-Gln-Gly-Asn (CAS: Not listed) L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine (CAS: 921202-51-9) Gly-Val-Leu-Val-Gly-Val-Ala-Leu-Ile (CAS: 299423-08-8)
Molecular Formula C₃₈H₆₉N₉O₁₀S C₆₃H₁₀₆N₁₈O₂₂S₂ C₃₉H₆₃N₉O₁₁S C₄₀H₇₃N₉O₁₀
Molecular Weight 844.07 g/mol 1530.72 g/mol 882.05 g/mol 840.06 g/mol
Key Residues Met, Leu, Val, Ile, Gly-Gly repeats Met, Pro, Ser, Asn, Gln Tyr, Met, Leu, Val-Gly-Gly repeats Val, Leu, Ala, Ile
Hydrogen Bond Donors 8 21 (estimated) 9 9
Hydrogen Bond Acceptors 12 24 (estimated) 12 11
TPSA 215.4 Ų 643.1 Ų ~250 Ų (estimated) ~200 Ų (estimated)
XLogP3-AA 1.3 Data not reported Data not reported Data not reported
Unique Features Compact structure with glycine repeats and sulfur-containing methionine. Extended chain with polar residues (Ser, Asn, Gln) and proline-induced rigidity. Higher TPSA suggests enhanced solubility but lower membrane permeability. Tyrosine residue introduces aromaticity and potential phosphorylation sites. Gly-Gly repeats may enhance flexibility. Alanine substitution reduces sulfur content, potentially lowering oxidation sensitivity compared to methionine-containing peptides.

Stability and Reactivity

  • Oxidation Sensitivity :
    • The target compound and CAS 921202-51-9 contain methionine, making them prone to oxidation by reactive oxygen species (e.g., H₂O₂) .
    • CAS 299423-08-8, lacking methionine, is more stable in oxidative environments .
  • Proteolytic Stability :
    • Glycine repeats in the target compound and CAS 921202-51-9 may reduce susceptibility to protease cleavage compared to peptides with bulky or charged residues .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C32H58N8O9S
  • Molecular Weight : 730.916 g/mol
  • CAS Number : 634204-57-2

This compound consists of multiple amino acids, contributing to its unique properties and biological functions.

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine exhibits various biological activities, including:

  • Antioxidant Activity : The presence of specific amino acids like methionine contributes to its antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that peptides similar to this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Cell Proliferation : Research has shown that certain peptides can promote cell growth and differentiation, which may have implications in tissue repair and regeneration.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study demonstrated that peptides derived from whey protein exhibited significant antioxidant activity, suggesting similar potential for this compound due to its methionine content .
  • Anti-inflammatory Effects :
    • Research on peptide-based therapies highlighted their role in reducing pro-inflammatory cytokines in models of arthritis, indicating a possible application for this compound in inflammatory diseases .
  • Cellular Effects :
    • In vitro studies have shown that certain peptide sequences can enhance fibroblast proliferation, which is crucial for wound healing . This suggests that this compound may promote tissue regeneration.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokine release
Cell proliferationStimulation of fibroblast growth

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Wound Healing : Its ability to promote cell proliferation could be harnessed in formulations aimed at enhancing wound healing processes.
  • Chronic Inflammation Management : The anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases such as arthritis.
  • Antioxidant Supplementation : Due to its antioxidant potential, it could be explored as a dietary supplement for oxidative stress-related conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.